molecular formula C23H24N8 B11504901 N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine

N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine

Cat. No.: B11504901
M. Wt: 412.5 g/mol
InChI Key: BSRLZKHNKKHZHE-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazine ring, and a diphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole oxides, while nucleophilic substitution at the triazine ring can yield various substituted triazine derivatives .

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the triazine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 4-(1H-imidazol-1-yl)aniline
  • 1,4-di(1H-imidazol-1-yl)butane

Uniqueness

N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler imidazole or triazine derivatives, this compound can participate in a wider range of chemical reactions and exhibit more diverse biological activities .

Properties

Molecular Formula

C23H24N8

Molecular Weight

412.5 g/mol

IUPAC Name

4-imidazol-1-yl-6-(4-methylpiperazin-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H24N8/c1-28-14-16-29(17-15-28)21-25-22(30-13-12-24-18-30)27-23(26-21)31(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18H,14-17H2,1H3

InChI Key

BSRLZKHNKKHZHE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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